2,4-Dichloro-5-sulfamoylbenzoyl chloride

Carbonic anhydrase inhibition Stopped-flow CO₂ hydration assay Fragment-based drug discovery

Sourcing the correct regioisomeric acid chloride for furosemide synthesis is critical; the 4-chloro-3-sulfamoyl isomer leads to indapamide, constituting a quality failure. This 2,4-dichloro-5-sulfamoylbenzoyl chloride is the direct acylating agent for one-step furfurylamine condensation, eliminating in situ activation reagents. - Enables cost-driven furosemide scale-up per Kilbile et al. (2024) process. - Dual solvolytic mechanism (addition-elimination and dissociative SN2) unique to this substitution pattern allows solvent-based reaction control. - Essential for preparing USP Impurity B (lasamide) reference solutions for HPLC system suitability testing.

Molecular Formula C7H4Cl3NO3S
Molecular Weight 288.5 g/mol
CAS No. 3740-16-7
Cat. No. B8623971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-sulfamoylbenzoyl chloride
CAS3740-16-7
Molecular FormulaC7H4Cl3NO3S
Molecular Weight288.5 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)C(=O)Cl
InChIInChI=1S/C7H4Cl3NO3S/c8-4-2-5(9)6(15(11,13)14)1-3(4)7(10)12/h1-2H,(H2,11,13,14)
InChIKeyGCHJQOMALPKWRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-sulfamoylbenzoyl chloride – Technical Baseline


2,4-Dichloro-5-sulfamoylbenzoyl chloride (CAS 3740-16-7; molecular formula C₇H₄Cl₃NO₃S, MW 288.5 g/mol) is the acid chloride derivative of lasamide (2,4-dichloro-5-sulfamoylbenzoic acid, CAS 2736-23-4) [1]. It serves as the activated acylating intermediate in the industrial synthesis of the loop diuretic furosemide and as a key building block for fragment-based carbonic anhydrase inhibitor discovery [2]. The compound bears three functional groups—a benzoyl chloride, two aromatic chlorine atoms, and a primary sulfonamide—that collectively determine its synthetic reactivity profile, downstream biological target engagement, and quality-control handling requirements.

Generic Substitution Failure and Comparator Landscape


Substituting 2,4-dichloro-5-sulfamoylbenzoyl chloride with a closely related analog is not chemically or pharmacologically neutral. The 2,4-dichloro-5-sulfamoyl substitution pattern is the positional isomer required for furosemide synthesis; the regioisomeric 4-chloro-3-sulfamoylbenzoyl chloride (CAS 70049-77-3) instead leads to indapamide, a structurally and mechanistically distinct antihypertensive . Furthermore, replacement of the acid chloride with the parent carboxylic acid (lasamide, CAS 2736-23-4) eliminates direct acylation capability, necessitating additional activation steps that increase cost, time, and by-product burden [1]. Even among dichlorobenzoyl chlorides, the 2,4-substitution pattern exhibits a unique dual solvolytic mechanism (addition–elimination and dissociative Sₙ2) not observed with 2,6- or 2,4,6-chlorinated analogs, directly impacting reaction predictability and process robustness [2].

Quantitative Differentiation Evidence Guide


Carbonic Anhydrase Inhibitory Potency vs. Furosemide

The acid chloride (CAS 3740-16-7) is the direct synthetic precursor to lasamide. Lasamide inhibits human carbonic anhydrase isoforms with sub-nanomolar to low-nanomolar Ki values, vastly outperforming furosemide (the final drug product) and the reference CA inhibitor acetazolamide (AAZ). Ki values were determined via the stopped-flow CO₂ hydration assay [1].

Carbonic anhydrase inhibition Stopped-flow CO₂ hydration assay Fragment-based drug discovery

Cost Efficiency: Acid Chloride vs. Peptide Coupling Reagents

In the synthesis of lasamide oxime ester derivatives (Kilbile et al. 2024), two amidation strategies were compared: (i) direct acylation via the acid chloride (generated from lasamide with SOCl₂) followed by reaction with amines in THF with TEA, versus (ii) use of uranium-based coupling reagents HATU and HBTU. The acid chloride route was selected for preparative work specifically because the HATU/HBTU approach, while effective, incurred prohibitively high reagent costs that discouraged scale-up [1].

Amidation Scale-up synthesis Peptide coupling reagents Cost of goods

Positional Isomer Specificity for Furosemide Synthesis

The 2,4-dichloro-5-sulfamoyl substitution pattern encoded in CAS 3740-16-7 is the regioisomer mandatory for furosemide manufacture. The alternative regioisomer 4-chloro-3-sulfamoylbenzoyl chloride (CAS 70049-77-3) is the registered intermediate for indapamide, a thiazide-like diuretic with a distinct mechanism (inhibition of the Na⁺-Cl⁻ cotransporter) and clinical indication (hypertension) . The two positional isomers are not interchangeable; the 3-sulfamoyl isomer cannot produce furosemide upon condensation with furfurylamine.

Regioisomerism Drug intermediate differentiation Furosemide vs. Indapamide

Solvolytic Reactivity and Dual Mechanistic Pathways

A systematic Grunwald-Winstein analysis of multi-substituted benzoyl chloride solvolyses demonstrated that 2,4-dichlorobenzoyl chloride exhibits two distinct mechanistic pathways depending on solvent nucleophilicity: an addition–elimination mechanism in nucleophilic solvents and a dissociative Sₙ2 mechanism in electrophilic solvents. In contrast, 2,6-dichlorobenzoyl chloride and 2,4,6-trichlorobenzoyl chloride follow only the dissociative Sₙ2 pathway due to ortho steric hindrance, while 3,5- and 3,4-dichlorobenzoyl chlorides follow only the addition–elimination pathway [1].

Solvolysis mechanism Grunwald-Winstein equation Process robustness Electrophilicity

UV Detection Specificity for Impurity Profiling

The United States Pharmacopeia (USP) monograph for Furosemide Tablets specifies that the 2,4-dichloro-5-sulfamoylbenzoic acid impurity (lasamide, the hydrolysis product of the target acid chloride) 'does not respond at 272 nm,' while the 2,4-bis(furfurylamino)-5-sulfamoylbenzoic acid impurity 'has a very intense absorbance at 254 nm' [1]. This differential UV behaviour enables selective detection and quantification of lasamide-derived impurities at 254 nm without interference.

HPLC impurity profiling Pharmacopoeial compliance UV absorbance specificity

Best-Fit Research and Industrial Application Scenarios


Furosemide API Manufacturing and Process Optimization

This compound is the direct acylating agent for the industrial condensation with furfurylamine to produce furosemide (Lasix). The acid chloride form enables a one-step amidation without requiring in situ activation reagents, consistent with the cost-driven scale-up preference documented in Kilbile et al. (2024) [1]. The 2,4-dichloro-5-sulfamoyl regiospecificity (Evidence Item 3) ensures the correct product identity; substitution with the 4-chloro-3-sulfamoyl isomer would yield indapamide instead, constituting a critical quality failure. Residual lasamide from hydrolysis must be monitored as EP Impurity B per USP specifications (Evidence Item 5).

Fragment-Based Carbonic Anhydrase Inhibitor Discovery

The lasamide scaffold derived from this acid chloride is a validated fragment for carbonic anhydrase inhibitor development, with Ki values of 0.33 nM (hCA II) and 2.61 nM (hCA IX) that far exceed furosemide's potency (65 nM and 420 nM respectively) (Evidence Item 1) [2]. The acid chloride enables rapid diversification via amidation with amine-containing fragments, as demonstrated in the oxime ester library synthesis (Kilbile et al. 2024). Crystal structures of lasamide bound to hCA II (PDB 8QH8, 1.04 Å resolution) and the hCA XII mimic (PDB 8QHJ, 1.62 Å) provide direct structural templates for structure-based design [2].

Solvent-Dependent Reaction Engineering

The 2,4-dichlorobenzoyl chloride core exhibits two distinct solvolytic mechanisms (addition–elimination and dissociative Sₙ2) governed by solvent nucleophilicity and ionizing power, as demonstrated by extended Grunwald-Winstein correlation analysis (Evidence Item 4) [3]. This dual mechanistic capacity is absent in 2,6-dichloro, 2,4,6-trichloro, and 3,5-dichloro isomers, which each follow only a single pathway. Process chemists can leverage solvent selection (e.g., nucleophilic vs. electrophilic media) to modulate reaction rates and selectivity during acylation, a control dimension unique to the 2,4-substitution pattern.

Pharmacopoeial Reference Standard and Impurity Profiling

The USP Furosemide Tablets monograph establishes differential UV detection at 254 nm (responsive) vs. 272 nm (non-responsive) for lasamide, the hydrolysis product of this acid chloride (Evidence Item 5) [4]. Analytical laboratories developing HPLC methods for furosemide impurity profiling require authenticated samples of the acid chloride to prepare impurity B reference solutions, validate system suitability (resolution R ≥ 2.5), and establish limits of detection. The compound's purity specification (typically ≥95% for the acid chloride form) must be verified by HPLC before use as a reference standard.

Quote Request

Request a Quote for 2,4-Dichloro-5-sulfamoylbenzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.